Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl N-[[4-(trifluoromethyl)pyridin-2-yl]amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-2-17-8(16)15-14-7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDHBOLSKUAZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=NC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate (CAS Number: 883010-89-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and structure-activity relationships (SAR), highlighting findings from various studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group on a pyridine ring, which may enhance its biological activity through increased lipophilicity and electron-withdrawing effects. The molecular formula is , and it has a molecular weight of approximately 235.19 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl acetoacetate or similar precursors under controlled conditions. Various methodologies have been reported, including microwave-assisted synthesis, which can enhance yield and reduce reaction time .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and hydrazine have been shown to possess moderate to good antibacterial and antifungal activities. The introduction of electron-withdrawing groups like trifluoromethyl has been linked to enhanced efficacy against specific pathogens .
Anticancer Activity
This compound has also been explored for its anticancer potential. Research indicates that related hydrazine derivatives exhibit cytotoxic effects on various cancer cell lines, including leukemia and melanoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HL-60 (Leukemia) | TBD | Apoptosis Induction |
| Related Hydrazine Derivative | WM-115 (Melanoma) | TBD | Cell Cycle Arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of hydrazine derivatives have also been documented. Compounds similar to this compound have shown inhibitory activity against COX enzymes, suggesting a potential role in managing inflammatory conditions .
Table 2: Summary of Anti-inflammatory Activity
| Compound | COX Inhibition (%) | Model Used |
|---|---|---|
| This compound | TBD | Carrageenan-induced edema in rats |
| Related Pyrazole Derivative | TBD | In vitro COX assay |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyridine ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability. Further studies are needed to optimize these substitutions for maximum efficacy .
Case Studies
A notable case study involved the evaluation of a series of hydrazone derivatives in vitro against various cancer cell lines. The study demonstrated that the incorporation of trifluoromethyl groups consistently led to improved cytotoxicity compared to non-substituted analogs .
Another study focused on the anti-inflammatory effects in animal models, where the compound exhibited significant reduction in edema compared to controls, indicating its potential therapeutic applications in inflammatory diseases .
Chemical Reactions Analysis
Cyclization to 1,2,3-Thiadiazoles
Ethyl hydrazinecarboxylates react with ketones to form hydrazones, which undergo cyclization with thionyl chloride (SOCl₂) to yield 1,2,3-thiadiazoles. For example:
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A mixture of acetophenone and ethyl hydrazinecarboxylate in chloroform, with HCl catalysis, forms hydrazones. Subsequent treatment with excess SOCl₂ at 0°C generates 4-aryl-1,2,3-thiadiazoles in 82% yield after recrystallization .
-
For derivatives like Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate, analogous cyclization would likely produce pyridine-substituted thiadiazoles.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Chloroform or DMSO |
| Catalyst | HCl (1 drop) |
| Temperature | Reflux (overnight) |
| Workup | Diethyl ether washes, vacuum evaporation |
Hydrazone Intermediate Formation
The compound serves as a precursor for hydrazones, which participate in nucleophilic substitutions and cycloadditions:
-
Reaction with carbonyl compounds (e.g., chromones) under acidic conditions generates spirocyclic pyrazoline derivatives. For example, hydrazones of methyl ketones undergo 1,2-addition to chromones, yielding spiro(4H-chromene-4,5′-pyrazolines) .
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Pyridine N-oxide intermediates (from oxidation with mCPBA) enable nucleophilic substitutions at the ortho position, as seen in pyrimidine synthesis .
Typical Spectral Data for Analogous Products:
-
1H NMR (CDCl₃): δ 8.68 (s, 1H, thiadiazole-H), 8.09 (d, J = 8.7 Hz, 2H, aromatic), 7.36 (d, J = 8.3 Hz, 2H, aromatic) .
-
13C NMR : Peaks at δ 161.5 (C=O), 149.9 (CF₃O), and 120.5 (q, J = 257.6 Hz, CF₃) .
Functionalization via Cross-Coupling
The pyridine moiety enables further derivatization:
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 477870-78-3
- Molecular Formula : C₉H₁₀F₃N₃O₂
- Synonyms: Ethyl N-[[4-(trifluoromethyl)pyridin-2-yl]amino]carbamate, CHEMBL1504890 .
Structural Features :
- Comprises a pyridine ring substituted with a trifluoromethyl group at the 4-position.
- A hydrazinecarboxylate group (ethyl ester) is attached to the pyridine’s 2-position.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinecarboxylate moiety offers reactivity for further derivatization .
Comparison with Structurally Similar Compounds
Thiazol-2-ylhydrazone Derivatives
Examples :
- 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine (20)
- 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-4-yl)ethylidene)hydrazine (21)
Key Differences :
- Core Structure : Thiazole ring vs. pyridine in the target compound.
- Functional Groups : Ethylidene hydrazine instead of hydrazinecarboxylate.
- Bioactivity : These derivatives exhibit antioxidant and selective hMAO-B inhibitory activity, suggesting distinct pharmacological targets compared to the trifluoromethylpyridine-based compound .
Pyrazol-3-one Derivatives
Examples :
- 2-(Pyridin-2-yl)-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-1,2-dihydro-3H-pyrazol-3-one (38)
- 4-(Pyridin-3-yl)-2-[4-(trifluoromethyl)pyridin-2-yl]-1,2-dihydro-3H-pyrazol-3-one (16)
Key Differences :
- Core Structure : Pyrazol-3-one ring fused with pyridine/imidazole.
- Substituents : Trifluoromethyl groups are retained, but the hydrazinecarboxylate is replaced by a ketone group.
- Applications : These compounds are intermediates in synthesizing HIF-prolyl hydroxylase inhibitors (e.g., molidustat), indicating divergent therapeutic applications compared to the ethyl carboxylate derivative .
Pyridazinone-Based Hydrazides and Hydrazones
Examples :
- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide
- Benzalhydrazone derivatives (T1–T12)
Key Differences :
- Core Structure: Pyridazinone ring with piperazine substituents.
- Functional Groups : Acetohydrazide or benzalhydrazone side chains.
Indazole-Carboxamide Derivatives
Example :
- Methyl 2-[[2-(3-pyridinyl)-2H-indazol-5-yl]carbonyl]hydrazinecarboxylate
Key Differences :
- Core Structure : Indazole ring fused with pyridine.
- Functional Groups : Hydrazinecarboxylate linked to an indazole-carbonyl group.
- Applications: Patented for insecticidal activity (e.g., tyclopyrazoflor), highlighting agrochemical vs.
Pyrimidine-Based Hydrazine Derivatives
Example :
- 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine (3)
Key Differences :
- Core Structure: Pyrimidine and pyranone rings.
- Functional Groups : Ethylidene hydrazine instead of hydrazinecarboxylate.
- Synthetic Utility : Used to generate bipyrazol derivatives, emphasizing versatility in heterocyclic synthesis compared to the target compound’s fixed pyridine backbone .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility: The hydrazinecarboxylate group in the target compound allows for diverse modifications, as seen in indazole and pyridazinone analogs, but its pyridine backbone limits ring-expansion reactions compared to thiazole or pyrimidine derivatives .
- Bioactivity: While thiazole and pyridazinone derivatives target neurological enzymes (hMAO-B), the pyrazol-3-one analogs and the target compound are more aligned with hypoxia-related pathways or agrochemical applications .
- Synthetic Utility : The trifluoromethyl group enhances stability, but its steric effects may reduce reactivity compared to nitro or methyl substituents in other hydrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
